molecular formula C6H7NO2S B2730848 2-(Oxetan-3-yloxy)-1,3-thiazole CAS No. 2199752-56-0

2-(Oxetan-3-yloxy)-1,3-thiazole

Cat. No.: B2730848
CAS No.: 2199752-56-0
M. Wt: 157.19
InChI Key: ATGQKMWBBVEYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxetan-3-yloxy)-1,3-thiazole is a heterocyclic compound that features both an oxetane ring and a thiazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane and thiazole derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane or thiazole rings.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxetane or thiazole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring may yield oxetanone derivatives, while substitution reactions on the thiazole ring can produce a wide range of functionalized thiazole compounds .

Scientific Research Applications

2-(Oxetan-3-yloxy)-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring’s ability to act as a hydrogen bond acceptor and its ring strain can influence its binding affinity and specificity . The thiazole ring can also participate in various interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Oxetan-3-yloxy)-1,3-oxazole: Similar to 2-(Oxetan-3-yloxy)-1,3-thiazole but with an oxygen atom replacing the sulfur atom in the thiazole ring.

    2-(Oxetan-3-yloxy)-1,3-imidazole: Similar structure with a nitrogen atom replacing the sulfur atom in the thiazole ring.

    2-(Oxetan-3-yloxy)-1,3-pyrazole: Another similar compound with a different arrangement of nitrogen atoms in the ring.

Uniqueness

This compound is unique due to the presence of both an oxetane and a thiazole ring, which imparts distinct physicochemical properties and reactivity. The combination of these rings can lead to unique interactions with biological targets and materials, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(oxetan-3-yloxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-10-6(7-1)9-5-3-8-4-5/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGQKMWBBVEYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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